6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one
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Description
6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one is a useful research compound. Its molecular formula is C17H12N4O4S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Biological Activity
6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromone backbone with hydroxyl groups at positions 6 and 7, and a sulfanylmethyl group linked to a phenyltetrazole moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.
- Antioxidant Activity : The hydroxyl groups in the chromone structure contribute to significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses.
- Antimicrobial Activity : The presence of the phenyltetrazole group enhances its interaction with microbial targets, leading to potential antimicrobial effects against various pathogens.
Biological Activity Data
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of cytokine production | |
Antimicrobial | Disruption of microbial cell membranes |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control groups, suggesting strong antioxidant activity.
Case Study 2: Anti-inflammatory Potential
In vitro experiments demonstrated that treatment with the compound reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential use in managing inflammatory diseases.
Case Study 3: Antimicrobial Properties
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial activity.
Properties
Molecular Formula |
C17H12N4O4S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6,7-dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one |
InChI |
InChI=1S/C17H12N4O4S/c22-13-7-12-10(6-16(24)25-15(12)8-14(13)23)9-26-17-18-19-20-21(17)11-4-2-1-3-5-11/h1-8,22-23H,9H2 |
InChI Key |
SCMNGLSPJUWMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)OC4=CC(=C(C=C34)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.